![molecular formula C7H8 B2805178 2-Ethynylspiro[2.2]pentane CAS No. 2137794-00-2](/img/structure/B2805178.png)

2-Ethynylspiro[2.2]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

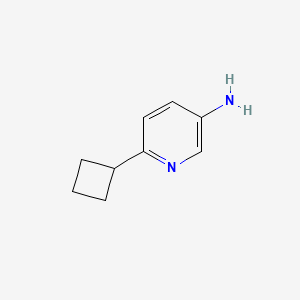

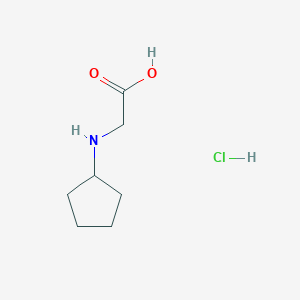

“2-Ethynylspiro[2.2]pentane” is a derivative of spiro[2.2]pentane, which is the simplest spiro-connected cycloalkane . The “2-Ethynyl” prefix indicates the presence of an ethynyl group (C≡CH) attached to the second carbon of the spiro[2.2]pentane structure .

Molecular Structure Analysis

The molecular structure of “2-Ethynylspiro[2.2]pentane” would be similar to that of spiro[2.2]pentane, with an additional ethynyl group attached. Spiro[2.2]pentane is a hydrocarbon with a unique structure where two cyclopropane rings share a single carbon . The ethynyl group would likely add a degree of unsaturation to the molecule .Aplicaciones Científicas De Investigación

Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes

The structure of 2-ethynylspiro[2.2]pentane consists of spirocarbon atoms that are joined through ethyne linkages. It has been used in the efficient synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes . The compound was first synthesized in 1961 and since then it has gained attention in the scientific community due to its unique structural and chemical properties.

Drug Development

The aryl spiro[2.2]pentane scaffold has shown promise in small molecule drug leads and bioisosteres . This makes 2-Ethynylspiro[2.2]pentane a potential candidate for the development of new drugs.

High Strain and Unique Topology

Spiro[2.2]pentanes have been studied for over a century, captivating synthetic and physical chemists due to their high strain and unique topology . This makes 2-Ethynylspiro[2.2]pentane an interesting subject for further research in the field of physical chemistry.

Functionalized Aryl Spiropentanes

Synthetic strategies to access highly functionalized aryl spiropentanes are limited using state-of-the-art methods . 2-Ethynylspiro[2.2]pentane can be used to synthesize functionalized, aryl spiro[2.2]pentanes using dialkyl sulfone reagents, which behave as nucleophilic carbene equivalents .

Vinylcyclopropanes

Attempts to synthesize spiropentanes using cyclopropyl sulfones instead afforded vinyl cyclopropanes, possibly via an elimination mechanism . This shows that 2-Ethynylspiro[2.2]pentane can also be used in the synthesis of vinylcyclopropanes.

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Ethynylspiro[2.2]pentane is a cyclic compound that belongs to the class of spiroalkanes2]pentane scaffold has shown promise in small molecule drug leads and bioisosteres .

Mode of Action

The mode of action of 2-Ethynylspiro[2It is synthesized using dialkyl sulfone reagents, which behave as nucleophilic carbene equivalents . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.

Propiedades

IUPAC Name |

2-ethynylspiro[2.2]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-6-5-7(6)3-4-7/h1,6H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFXPPGHJFOOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC12CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylspiro[2.2]pentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2805095.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2805096.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2805098.png)

![5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2805099.png)

![8,10-Dimethyl-4-(4-methylpiperazin-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2805107.png)

![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2805109.png)

![5-Bromo-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2805112.png)